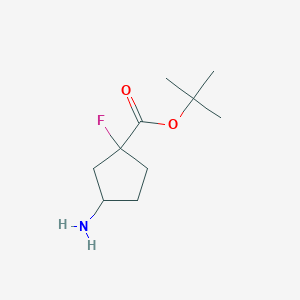

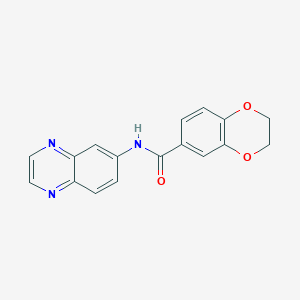

![molecular formula C11H14N2O B2377994 Spiro[1,2-dihydropyrrolo[3,2-b]pyridine-3,4'-oxane] CAS No. 2169552-68-3](/img/structure/B2377994.png)

Spiro[1,2-dihydropyrrolo[3,2-b]pyridine-3,4'-oxane]

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

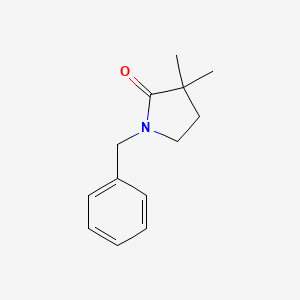

Spiro[1,2-dihydropyrrolo[3,2-b]pyridine-3,4’-oxane] is a nitrogen-containing heterocyclic compound . It contains pyrrole and pyrazine rings . Compounds with this scaffold have exhibited various biological activities, such as antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, antitumor, and kinase inhibitory .

Synthesis Analysis

The synthesis of Spiro[1,2-dihydropyrrolo[3,2-b]pyridine-3,4’-oxane] involves various methods including cyclization, ring annulation, cycloaddition, and direct C-H arylation . The reaction of 1H-pyrrole-2,3-diones with azomethine ylides, generated in situ from L-proline and aromatic aldehydes, gives rise to substituted spiro[pyrrole-3,2’-pyrrolo[2,1-b]oxazoles] .Molecular Structure Analysis

The molecular structure of Spiro[1,2-dihydropyrrolo[3,2-b]pyridine-3,4’-oxane] includes a pyrrole ring and a pyrazine ring . Pyrrolopyrazines are classified into three chemical categories with two or three nitrogen atoms .Chemical Reactions Analysis

The chemical reactions of Spiro[1,2-dihydropyrrolo[3,2-b]pyridine-3,4’-oxane] involve the 1,3-dipolar cycloaddition of 1H-pyrrole-2,3-diones with azomethine ylides . The reaction proceeds regio- and diastereoselectively to form substituted ethyl 1,2,5’,6’,7’,7a’-hexahydro-3’H-spiro[pyrrole-3,2’-pyrrolo[2,1-b]oxazole]-4-carboxylates .Applications De Recherche Scientifique

Antimicrobial Activity

Pyrrolopyrazine derivatives, including Spiro[1,2-dihydropyrrolo[3,2-b]pyridine-3,4’-oxane], have demonstrated significant antimicrobial properties. Researchers have investigated their effectiveness against bacteria, fungi, and other pathogens. These compounds could potentially serve as novel antibiotics or antifungal agents in the fight against infectious diseases .

Anti-Inflammatory Effects

Inflammation plays a crucial role in various diseases, from autoimmune disorders to chronic conditions. Spiro[1,2-dihydropyrrolo[3,2-b]pyridine-3,4’-oxane] derivatives may exhibit anti-inflammatory activity by modulating key pathways involved in inflammation. Understanding their mechanisms of action could lead to the development of anti-inflammatory drugs .

Antiviral Properties

Viruses pose a global health threat, and finding effective antiviral agents is essential. Some pyrrolopyrazine derivatives, including Spiro[1,2-dihydropyrrolo[3,2-b]pyridine-3,4’-oxane], have shown promising antiviral activity. Researchers are exploring their potential as inhibitors of viral replication or entry .

Antioxidant Capacity

Oxidative stress contributes to aging, neurodegenerative diseases, and cancer. Spiro[1,2-dihydropyrrolo[3,2-b]pyridine-3,4’-oxane] derivatives may possess antioxidant properties, scavenging free radicals and protecting cells from damage. Investigating their antioxidant mechanisms could lead to therapeutic applications .

Antitumor Potential

Cancer remains a major health challenge worldwide. Some pyrrolopyrazine derivatives exhibit antitumor effects, including inhibition of cancer cell growth and metastasis. Spiro[1,2-dihydropyrrolo[3,2-b]pyridine-3,4’-oxane] could be a valuable lead compound for developing novel anticancer drugs .

Kinase Inhibition

Kinases play a crucial role in cell signaling and regulation. Spiro[1,2-dihydropyrrolo[3,2-b]pyridine-3,4’-oxane] derivatives have been investigated as kinase inhibitors. Specific derivatives within this scaffold may selectively target kinases involved in diseases such as cancer or inflammatory disorders .

Mécanisme D'action

Target of Action

Compounds with similar scaffolds, such as pyrrolopyrazine derivatives, have exhibited a wide range of biological activities, including antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, antitumor, and kinase inhibitory .

Biochemical Pathways

Based on the biological activities of similar compounds, it can be inferred that the compound may affect a variety of pathways related to inflammation, viral replication, fungal growth, oxidation, tumor growth, and kinase activity .

Result of Action

Given the biological activities of similar compounds, it can be hypothesized that the compound may have antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, antitumor, and kinase inhibitory effects .

Propriétés

IUPAC Name |

spiro[1,2-dihydropyrrolo[3,2-b]pyridine-3,4'-oxane] |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14N2O/c1-2-9-10(12-5-1)11(8-13-9)3-6-14-7-4-11/h1-2,5,13H,3-4,6-8H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IXQHZIZAYHDVMX-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCC12CNC3=C2N=CC=C3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14N2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

190.24 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Spiro[1,2-dihydropyrrolo[3,2-b]pyridine-3,4'-oxane] | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

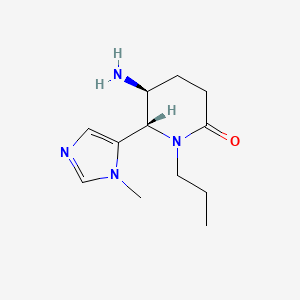

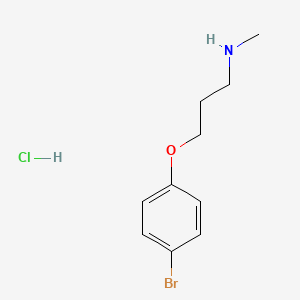

![N-[[3-(4-chlorobenzoyl)oxazolidin-2-yl]methyl]-N''-(4-fluorobenzyl)oxamide](/img/structure/B2377914.png)

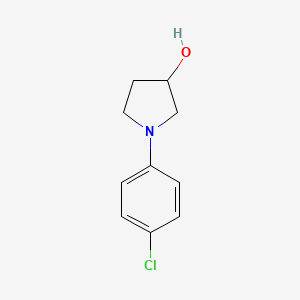

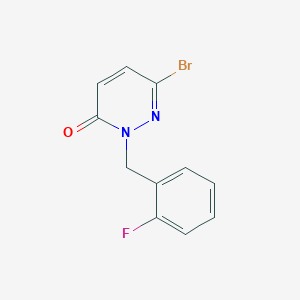

![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(1-(3,4-dimethylphenyl)-4-methyl-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)acetamide](/img/structure/B2377929.png)